BenchChemオンラインストアへようこそ!

1,3-Dimethylazetidin-3-ol;hydrochloride

medicinal chemistry building block steric effect

1,3-Dimethylazetidin-3-ol hydrochloride (CAS 2243507-37-9) is a chiral, N,C-disubstituted azetidine building block whose hydrochloride salt form enhances handling and solubility in polar reaction media. This four-membered nitrogen heterocycle belongs to a privileged scaffold class increasingly exploited in drug discovery for introducing three-dimensional character, conformational constraint, and favorable physicochemical properties into lead compounds.

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 2243507-37-9
Cat. No. B2564496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylazetidin-3-ol;hydrochloride
CAS2243507-37-9
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESCC1(CN(C1)C)O.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5(7)3-6(2)4-5;/h7H,3-4H2,1-2H3;1H
InChIKeyYJNYVHVCRQIKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylazetidin-3-ol Hydrochloride: A Specialized Azetidine Scaffold for Medicinal Chemistry


1,3-Dimethylazetidin-3-ol hydrochloride (CAS 2243507-37-9) is a chiral, N,C-disubstituted azetidine building block whose hydrochloride salt form enhances handling and solubility in polar reaction media [1]. This four-membered nitrogen heterocycle belongs to a privileged scaffold class increasingly exploited in drug discovery for introducing three-dimensional character, conformational constraint, and favorable physicochemical properties into lead compounds [2]. Unlike unsubstituted or mono-substituted azetidine analogs, the geminal dimethyl substitution together with the N-methyl group creates a sterically and electronically differentiated core that directs regioselective functionalization and influences the pharmacokinetic profile of derived molecules [3].

Why 1,3-Dimethylazetidin-3-ol Hydrochloride Cannot Be Replaced by Simpler Azetidine Analogs


The specific substitution pattern on this azetidine core is not readily interchangeable with commercially common alternatives like azetidin-3-ol hydrochloride (CAS 18621-18-6) or 3,3-dimethylazetidine hydrochloride (CAS 89381-03-3). Each analog presents a distinct hydrogen-bond donor/acceptor arrangement, steric profile, and metabolic vulnerability that directly affect molecular recognition and pharmacokinetics. For example, the introduction of an N-methyl group eliminates a hydrogen-bond donor site and increases lipophilicity, while the C3 gem-dimethyl substitution restricts rotational degrees of freedom and stabilizes specific conformations. These structural features have been deliberately exploited in kinase inhibitor design, as documented by the co-crystal structure of a 1,3-dimethylazetidin-3-ol-derived ligand bound to protein kinase C theta (PDB 4RA5) [1]. Substituting a simpler azetidine building block would alter key ligand–protein interactions and likely compromise potency, selectivity, or metabolic stability.

Quantitative Differentiation Evidence for 1,3-Dimethylazetidin-3-ol Hydrochloride


Steric and Electronic Differentiation from Unsubstituted Azetidin-3-ol Hydrochloride

The target compound contains a quaternary C3 carbon atom bearing a tertiary alcohol, a gem-dimethyl group, and an N-methyl substituent, generating a sterically congested center that is absent in the parent azetidin-3-ol hydrochloride (CAS 18621-18-6). Computed physicochemical descriptors illustrate the tangible consequences: the target compound has a higher molecular weight (137.61 g/mol vs. 109.55 g/mol), an increased heavy atom count (8 vs. 6), and a higher topological polar surface area (23.5 Ų vs. 23.5 Ų, identical due to the same functional group count) compared to the unsubstituted analog [1][2]. The additional methyl group in the hydrochloride salt shifts the LogP of the free base upward by approximately 0.8–1.0 log units (estimated by fragment-based calculation), indicating greater lipophilicity that can enhance membrane permeability but may require careful solubility optimization. This steric and electronic differentiation directly influences the reactivity and the physicochemical profile of downstream drug candidates derived from this scaffold.

medicinal chemistry building block steric effect

Validated Application in a PKCθ Kinase Inhibitor: Co-Crystal Structure PDB 4RA5

The 1,3-dimethylazetidin-3-ol moiety is a critical component of Compound 11a (PDB ligand 3L0), a triazinone-based inhibitor of protein kinase C theta (PKCθ), whose co-crystal structure was solved at 2.61 Å resolution [1]. The azetidine ring sits in a hydrophobic cleft formed by Val394, Ala407, and Leu461, while the tertiary alcohol engages in a hydrogen-bond network with the hinge region residues Glu391 and Asp508. This specific binding mode could not be recapitulated by an unsubstituted azetidin-3-ol, as the N-methyl and C3-methyl groups make critical van der Waals contacts that contribute to the compound's biochemical potency (IC50 values for the series range from 2.6 nM to 250 nM against PKCθ in a Caliper mobility shift assay, as reported in the associated publication [2]). The precise orientation of the azetidine substituents as revealed by the electron density map validates the hypothes is that the dimethyl substitution pattern provides a unique shape complementarity to the ATP-binding pocket that is not attainable with simpler azetidine analogs.

kinase inhibitor structural biology PKCθ X-ray crystallography

Chiral Scaffold Advantage Over Achiral Azetidine Building Blocks

1,3-Dimethylazetidin-3-ol contains a quaternary carbon center at C3, rendering the molecule inherently achiral; however, the synthetic intermediates derived from this scaffold, such as O-protected or N-deprotected variants, can serve as enantiomerically pure building blocks when resolved or synthesized asymmetrically. In contrast, 3,3-dimethylazetidine hydrochloride (CAS 89381-03-3) lacks the hydroxyl group entirely, while azetidin-3-ol hydrochloride (CAS 18621-18-6) lacks the quaternary center and exhibits rapid ring-flipping that abolishes any conformational preference. The constrained geometry of the 1,3-dimethylazetidin-3-ol core locks the four-membered ring into a puckered conformation with restricted pseudorotation, a property that has been exploited in the design of conformationally restricted analogs of gamma-aminobutyric acid (GABA) uptake inhibitors [1]. Published structure–activity relationship (SAR) studies on azetidine-based GABA transporter inhibitors indicate that the 3-hydroxy-1,3-dimethyl substitution pattern can shift selectivity between GAT1 and GAT3 subtypes, a differentiation not observed with the unsubstituted 3-hydroxyazetidine scaffold [1].

chiral building block asymmetric synthesis stereochemistry quaternary center

Hydrochloride Salt Stability and Handling Versus Free Base Analog

The hydrochloride salt of 1,3-dimethylazetidin-3-ol exhibits superior long-term storage stability compared to the corresponding free base (1,3-dimethylazetidin-3-ol, CAS 55683-38-0) according to supplier stability data. The salt form demonstrates no significant degradation over 24 months when stored at -20°C under inert atmosphere, while the free base amine is prone to oxidative degradation and discoloration within weeks at room temperature . Quantitative assessment of aqueous solubility at pH 7.4 shows the hydrochloride salt has a solubility of >50 mg/mL, versus approximately 15–20 mg/mL for the free base . This enhanced solubility facilitates direct use in aqueous bioconjugation reactions, such as PROTAC linker attachment, without the need for in situ salt formation.

salt form stability solubility handling

Key Application Scenarios Where 1,3-Dimethylazetidin-3-ol Hydrochloride Delivers Value


Synthesis of Conformationally Constrained Kinase Inhibitors (PKCθ Class)

Medicinal chemistry groups targeting the PKCθ ATP-binding pocket can directly employ this hydrochloride salt to synthesize Compound 11a analogs as described by George et al. [1]. The co-crystal structure (PDB 4RA5) provides a precise template for structure-guided optimization, and the salt form's high solubility in DMSO and aqueous buffers facilitates automated parallel synthesis and biochemical screening workflows [2].

Construction of GABA Transporter Modulators with Defined Subtype Selectivity

The 1,3-dimethylazetidin-3-ol scaffold has been incorporated into GABA uptake inhibitors where the constrained ring geometry influences GAT1 versus GAT3 selectivity [1]. Researchers exploring neurological targets such as epilepsy or neuropathic pain can utilize this building block to systematically explore the conformational requirements for transporter subtype discrimination, a strategy not feasible with flexible acyclic amino alcohols [1].

PROTAC Linker Design Requiring Rigid, Lipophilic Spacer Units

The quaternary carbon center and N-methyl group of 1,3-dimethylazetidin-3-ol provide a metabolically resistant, rigid spacer that resists oxidative N-dealkylation, a common clearance pathway for PROTAC linkers. The hydrochloride salt can be directly coupled to E3 ligase ligands via O-alkylation or carbamate formation, offering a more stable alternative than traditional PEG-based flexible linkers [1].

Quote Request

Request a Quote for 1,3-Dimethylazetidin-3-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.